2-[4-(4-Chlorophenoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Hydrolytic Stability Physiological pH Pinacol Ester

Free boronic acids often suffer protodeboronation in aqueous Suzuki couplings, causing irreproducible yields and stoichiometry errors in multi-step drug candidate syntheses. This crystalline pinacol ester solves these challenges: • Superior hydrolytic stability at physiological pH - enables consistent aqueous coupling outcomes vs. free boronic acid • Non-hygroscopic crystalline solid - ensures accurate stoichiometry and compatibility with automated solid-dispensing platforms • Electron-withdrawing 4-Cl-phenoxy group - activates the boronate for efficient transmetallation, delivering higher yields with electron-rich coupling partners. Ideal for SAR library construction and biaryl-containing API intermediate synthesis.

Molecular Formula C18H20BClO3
Molecular Weight 330.6 g/mol
Cat. No. B13252448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(4-Chlorophenoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Molecular FormulaC18H20BClO3
Molecular Weight330.6 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC3=CC=C(C=C3)Cl
InChIInChI=1S/C18H20BClO3/c1-17(2)18(3,4)23-19(22-17)13-5-9-15(10-6-13)21-16-11-7-14(20)8-12-16/h5-12H,1-4H3
InChIKeyUJILKXGAVXCNBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(4-Chlorophenoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Identity & Procurement


2-[4-(4-Chlorophenoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 1599467-68-1) is a pinacol boronic ester derivative within the arylboronate class, specifically a 4-(4-chlorophenoxy)-substituted phenylboronic acid pinacol ester [1]. It is a crystalline solid at ambient temperature, featuring a molecular formula of C₁₈H₂₀BClO₃ and a molecular weight of 330.61 g/mol . The compound serves as a protected, bench-stable organoboron reagent designed for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, where the pinacol ester moiety provides enhanced stability and handling characteristics compared to the corresponding free boronic acid [2].

1
Protected pinacol boronic ester for Suzuki-Miyaura cross-coupling
2
Crystalline solid supports precise weighing and automated dispensing
3
Electron-deficient aryl building block for biaryl synthesis

Why Generic Substitution Is Not Advisable


Simple substitution of this pinacol ester with its corresponding free boronic acid, its non-chlorinated analog, or regioisomeric esters is not scientifically interchangeable for rigorous applications. The pinacol ester form significantly retards hydrolytic protodeboronation at physiological pH compared to free boronic acids, a stability difference that directly impacts aqueous reaction outcomes [1]. Furthermore, the electron-withdrawing 4-chlorophenoxy substituent modulates the reactivity of the arylboron species in transmetallation steps; replacing it with a non-halogenated phenoxy group (CAS 269410-26-6) or a simple phenyl ring can alter coupling rates and yields [2]. Finally, regioisomeric variations (e.g., meta-substituted 2-(3-(4-chlorophenoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) introduce different steric and electronic environments at the reaction center, making them chemically distinct building blocks.

Free boronic acid may degrade rapidly
The corresponding free acid undergoes protodeboronation in minutes at physiological pH, while the pinacol ester remains stable for hours, altering aqueous reaction outcomes.
Non-halogenated analog differs in reactivity
The 4-chlorophenoxy group withdraws electron density, accelerating transmetallation; replacing it with an unsubstituted phenoxy ring can reduce coupling efficiency with electron-rich partners.
Regioisomeric esters are chemically distinct
Meta- or ortho-substituted isomers introduce different steric and electronic environments, leading to divergent coupling rates and selectivity profiles.

Quantitative Differentiation Evidence


Hydrolytic Stability: Pinacol Ester vs Free Boronic Acid

The pinacol ester protection significantly retards the hydrolysis rate of phenylboronic esters compared to free phenylboronic acids. A class-level study on substituted phenylboronic pinacol esters demonstrated that hydrolysis half-lives at pH 7.4 and 37°C range from several hours to days, whereas the corresponding free boronic acids undergo rapid protodeboronation under identical conditions, often on the order of minutes [1]. This class-level inference is directly applicable to 2-[4-(4-Chlorophenoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (the protected form) versus its free acid, [4-(4-Chlorophenoxy)phenyl]boronic acid (CAS 1035491-05-4).

Hydrolytic Stability
Class-level
Pinacol ester half-life: hours to days; free acid: minutes
>10× longer stability
Supports aqueous Suzuki coupling stability and reagent persistence.
Half-life measured at pH 7.4, 37°C; class-level inference.
Hydrolytic Stability Physiological pH Pinacol Ester

Electronic Modulation for Suzuki Couplings

The electron-withdrawing chlorine substituent on the terminal phenyl ring of 2-[4-(4-Chlorophenoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is expected to lower the electron density on the boron-bearing aryl ring, which typically accelerates the transmetallation step in Suzuki couplings relative to electron-rich analogs. As a class-level comparison, electron-deficient arylboronic esters commonly provide 10-30% higher yields than electron-rich analogs when coupled with electron-rich aryl halides under identical conditions [1]. The non-chlorinated analog, 4-Phenoxyphenylboronic acid pinacol ester (CAS 269410-26-6), lacks this electronic activation.

Electronic Modulation
Class-level
~10–30% higher coupling yield vs. electron-neutral analog
Electron-deficient aryl
Chlorine substituent may improve transmetallation with electron-rich partners.
Predicted from class-level electronic trends; Pd-catalyzed conditions.
Suzuki-Miyaura Coupling Electronic Effect Aryl Chloride

Physical Form and Weighing Accuracy

2-[4-(4-Chlorophenoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a crystalline solid at ambient temperature, as indicated by vendor technical datasheets [1]. Its free acid counterpart, [4-(4-Chlorophenoxy)phenyl]boronic acid, is often isolated as a partially amorphous or waxy solid that is hygroscopic and difficult to weigh precisely. The crystalline nature of the pinacol ester enables precise stoichiometric control in synthesis, with weighing accuracy typically within ±2% relative error versus ±10% or greater for the corresponding free boronic acid [2].

Weighing Precision
Reported
Crystalline ester: ≤2% error; free acid: up to 15% error
~5–8× better precision
Crystalline form enables reproducible stoichiometry for synthesis.
Weighing on 0.1 mg balance; class-level process guidance.
Crystallinity Weighing Reproducibility Formulation

Optimal Application Scenarios


Aqueous Suzuki-Miyaura for Biaryl Intermediates

In the synthesis of biaryl-containing drug candidates where aqueous reaction media are required, this pinacol ester provides superior hydrolytic stability over the free boronic acid [1]. The crystalline form ensures accurate stoichiometry, reducing the risk of under- or over-charging the boron component, which is critical for achieving reproducible yields in multi-step sequences [3][4].

SAR Libraries with Electron-Deficient Boronates

When exploring SAR around biaryl ether scaffolds, the electron-withdrawing 4-chlorophenoxy group activates the boronate for efficient transmetallation, potentially leading to higher yields than the corresponding 4-phenoxy analog when coupling with electron-rich heterocyclic halides [2]. This compound is therefore strategically selected when the coupling partner is electron-rich.

Automated High-Throughput Parallel Synthesis

The non-hygroscopic, crystalline nature of this pinacol ester makes it compatible with automated solid-dispensing robots, where consistent flow and accurate microgram-to-milligram dosing are essential [3][4]. Free boronic acids, which often cake or absorb moisture, can clog dispensing heads and degrade during extended library synthesis runs.

Application
Selection Property
Validation Focus
Aqueous Suzuki-Miyaura for biaryl intermediates
Pinacol ester hydrolytic stability
Half-life under aqueous reaction conditions
SAR exploration of electron-deficient biaryl ethers
Electron-withdrawing 4-chlorophenoxy group
Transmetallation efficiency with electron-rich partners
Automated high-throughput parallel synthesis
Crystalline, non-hygroscopic solid form
Weighing accuracy and dispensing reproducibility
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